2-氨基苯并噻唑-6-羧酸仲丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

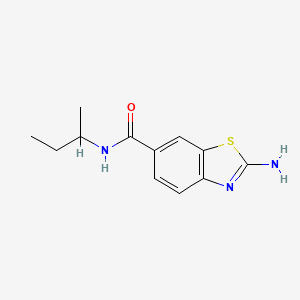

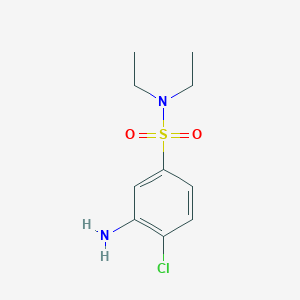

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing novel therapeutics. Its molecular formula is C12H15N3OS .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide, has been a topic of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions have several advantages: they are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .科学研究应用

抗菌和抗真菌活性

已经合成了 2-氨基苯并噻唑衍生物并筛选了它们的抗菌和抗真菌活性。例如,Chavan 和 Pai(2007 年)合成了对金黄色葡萄球菌和大肠杆菌等生物表现出良好至中等抗菌活性的化合物。类似地,在另一项研究中,Chavan 和 Pai(2007 年)筛选了合成的化合物,既具有抗菌活性,又具有抗真菌活性,这些化合物对选定的微生物表现出轻度至中等活性 (Chavan & Pai, 2007).

聚合物的合成

已经探索了使用 2-氨基苯并噻唑衍生物化学合成聚合物。Yıldırım 和 Kaya(2012 年)通过电聚合合成了聚(2-氨基苯并噻唑),深入了解了它们的结构、光学和热特性 (Yıldırım & Kaya, 2012)。此外,他们对基于氨基噻唑的聚合物进行了比较研究,考察了溶解度、紫外可见光谱荧光光度法和热稳定性等方面 (Yıldırım & Kaya, 2012)。

与钯的显色反应

何丽芳(2008 年)合成了一种可以与钯(II)反应形成稳定配合物的化合物,可用于比色分析 (何丽芳,2008 年).

其他衍生物的合成

各种研究集中于合成 2-氨基苯并噻唑的不同衍生物。例如,已经报道了 1-(2,6-二溴-4-羧基-苯基)-6-硝基-苯并噻唑基-三嗪的合成及其在显色反应中的应用 (Şener 等,2018 年)。

质子转移盐的合成

İlkimen 和 Yenikaya(2022 年)合成了 2-氨基苯并噻唑衍生物的质子转移盐,并基于元素分析和核磁共振技术提供了结构建议 (İlkimen & Yenikaya, 2022)。

苯并噻嗪的合成

Qiu 等人(2015 年)开发了 2-氨基苯并噻唑与炔基羧酸的新型环扩张,允许一步合成 1,4-苯并噻嗪 (Qiu 等,2015 年).

安全和危害

The safety data sheet for 2-Aminobenzothiazole-6-carboxylic acid indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if one feels unwell .

属性

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide | |

CAS RN |

320740-71-4 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)